molecular formula C22H25ClFN5O2 B2897368 N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine CAS No. 295330-45-9

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine

Cat. No.: B2897368
CAS No.: 295330-45-9
M. Wt: 445.92
InChI Key: DZCZBMJRPPOTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine (CAS 295330-45-9) is a high-purity quinazoline derivative supplied for non-clinical research purposes. This compound features a molecular formula of C22H25ClFN5O2 and a molecular weight of 445.92 g/mol . Compounds within this structural family are of significant interest in medicinal chemistry and oncology research, particularly as reference standards in the development of targeted therapies . For instance, closely related morpholine-analogues have been explicitly identified as reference standards for radiolabeled compounds used in Positron Emission Tomography (PET) imaging, a critical technology for visualizing cellular proliferation in cancer research . The quinazoline core structure is known to confer properties that are valuable for investigating kinase inhibition pathways. Researchers utilize this compound strictly in laboratory settings to explore its specific mechanism of action and potential biochemical applications. It is essential to follow safe laboratory practices when handling this material. The product must be stored at -20°C and protected from light to ensure long-term stability . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-piperazin-1-ylpropoxy)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN5O2/c1-30-20-13-19-16(12-21(20)31-10-2-7-29-8-5-25-6-9-29)22(27-14-26-19)28-15-3-4-18(24)17(23)11-15/h3-4,11-14,25H,2,5-10H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCZBMJRPPOTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Etherification: The methoxy group at the 7-position is introduced via etherification reactions, typically using methanol and an acid catalyst.

    Attachment of the Piperazine Moiety: The piperazine group is attached through nucleophilic substitution, using a suitable leaving group on the quinazoline core and piperazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are typical for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in treating cancers and other diseases involving aberrant kinase activity.

    Biological Studies: The compound is used in studies exploring cell signaling pathways, particularly those involving receptor tyrosine kinases.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, thereby modulating various signaling pathways involved in cell growth, differentiation, and survival.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : Compound A’s piperazine group allows modular derivatization, enabling the attachment of prodrug moieties or targeting ligands (e.g., in bifunctional inhibitor 27 ).
  • Resistance Profile : Preliminary studies suggest Compound A retains activity against Gefitinib-resistant EGFR T790M mutants, likely due to improved hydrogen bonding with kinase domains .
  • Toxicity : Piperazine-containing compounds may exhibit different off-target effects compared to morpholine analogs, necessitating detailed toxicity profiling.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine, identified by its CAS number 295330-45-9, is a synthetic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25ClFN5O2C_{22}H_{25}ClFN_{5}O_{2}, with a molecular weight of 445.92 g/mol. The compound features a quinazoline core, substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds similar to this compound often act as kinase inhibitors. These compounds typically interact with the ATP-binding site of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways involved in proliferation and survival. The specific interactions and binding affinities can vary significantly based on the substituents on the quinazoline ring.

Anticancer Activity

Several studies have explored the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis. A notable study indicated that modifications in the piperazine moiety can enhance selectivity and potency against certain cancer types.

Inhibitory Potency

The inhibitory potency of this compound against various enzymes has been assessed in vitro. The following table summarizes some key findings related to its biological activity:

Activity IC50 Value (µM) Reference
EGFR Inhibition0.5
AChE Inhibition0.23
BuChE Inhibition0.13

Case Studies

  • EGFR Inhibition : A study demonstrated that this compound effectively inhibits the epidermal growth factor receptor (EGFR), a common target in non-small cell lung cancer (NSCLC). The compound showed significant potency against both wild-type and mutant forms of EGFR, suggesting its potential utility in treating resistant cancer types.
  • Neuroprotective Effects : Another investigation into the neuroprotective effects of similar quinazoline derivatives revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's selectivity for these enzymes indicates a promising avenue for further research in neuropharmacology.

Safety and Toxicity

Preliminary toxicity assessments suggest that while this compound exhibits potent biological activities, further studies are required to evaluate its safety profile comprehensively. Hazard statements associated with handling this compound include warnings for potential irritations and toxicity upon exposure.

Q & A

Q. What are the key structural features of this compound, and how do they influence its mechanism of action?

The compound is a quinazoline derivative with a 3-chloro-4-fluorophenyl group at position 4, a methoxy group at position 7, and a 3-(piperazin-1-yl)propoxy substituent at position 5. These groups enhance binding to the ATP-binding pocket of the epidermal growth factor receptor (EGFR) kinase domain . The piperazine moiety improves solubility and pharmacokinetic properties compared to morpholine analogs, while the halogenated aryl group enhances target selectivity .

Q. What synthetic routes are reported for this compound?

A common method involves:

Quinazoline Core Formation : Condensation of 4-chloro-6-nitroquinazoline with 3-chloro-4-fluoroaniline under basic conditions.

Propoxy Side Chain Introduction : Alkylation of the 6-hydroxyquinazoline intermediate with 1-(3-chloropropyl)piperazine.

Methoxy Group Installation : Demethylation of a protected intermediate followed by re-methylation .
Typical yields range from 40% to 85%, with purity ≥95% confirmed by HPLC and 1^1H NMR .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC : For purity assessment (e.g., 98–99% purity with tR=3.814.89t_R = 3.81–4.89 min) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+^+ observed at m/z 1090.4536 for derivatives) .
  • NMR : Structural validation via characteristic peaks (e.g., δ 8.74 ppm for quinazoline protons, δ 3.48 ppm for piperazine) .

Advanced Research Questions

Q. How does structural modification (e.g., piperazine vs. morpholine substituents) impact EGFR inhibition?

Comparative studies show:

SubstituentIC50_{50} (EGFR Wild-Type)Solubility (mg/mL)Selectivity for Mutant EGFR
Piperazine2.1 nM0.45High (L858R/T790M)
Morpholine5.8 nM0.12Moderate
The piperazine group enhances solubility and kinase domain binding due to its basic nitrogen, improving potency against resistant mutations .

Q. How do EGFR mutations (e.g., T790M, L858R) affect this compound’s efficacy?

  • L858R Mutation : Enhances compound binding by stabilizing the active kinase conformation (ΔG = -7.6 kcal/mol in docking studies) .
  • T790M Mutation : Reduces affinity due to steric hindrance from methionine substitution. However, the compound’s flexible propoxy linker partially mitigates this effect compared to rigid analogs .
    Methodology: Use molecular dynamics (MD) simulations and in vitro assays with Ba/F3 cells expressing mutant EGFR .

Q. What computational strategies optimize this compound’s pharmacokinetic (PK) profile?

  • CYP3A4 Metabolism Prediction : Molecular docking with CYP3A4 (PDB: 4NY4) identifies metabolic hotspots at the piperazine and methoxy groups.
  • PROTAC Design : Conjugation to cereblon-binding ligands (e.g., pomalidomide) via PEG linkers enhances degradation efficiency (DC50_{50} = 12 nM) .

Q. How can contradictory data on cytotoxicity in in vitro vs. in vivo models be resolved?

Discrepancies arise from:

  • Protein Binding Differences : >90% plasma protein binding reduces free drug availability in vivo.
  • Metabolite Interference : Use LC-MS/MS to quantify active metabolites (e.g., desmethyl derivatives) in plasma .
    Experimental Design: Compare IC50_{50} values in serum-free vs. serum-containing media and validate with xenograft models .

Methodological Guidance

Q. What protocols ensure safe handling and storage?

  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
  • PPE : Use nitrile gloves, FFP3 respirators, and chemical-resistant lab coats (OSHA-compliant) .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate solution .

Q. How are structure-activity relationships (SAR) systematically analyzed?

Fragment Replacement : Synthesize analogs with substituted piperazines (e.g., methylpiperazine) or altered alkoxy chains.

Biological Assays : Test EGFR inhibition (Kinase-Glo® assays) and cytotoxicity (MTT assays) in HCC827 (EGFR-mutant) vs. A549 (wild-type) cells.

Computational SAR : Generate 3D-QSAR models using CoMFA/CoMSIA (e.g., q2>0.8q^2 > 0.8) .

Key Notes

  • Avoid referencing non-peer-reviewed sources (e.g., vendor websites).
  • Prioritize experimental validation of computational predictions.
  • Cross-reference pharmacological data with structural analogs (e.g., Gefitinib, Erlotinib) to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.